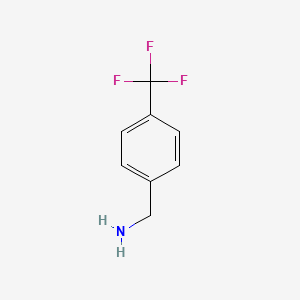

4-(Trifluoromethyl)benzylamine

Vue d'ensemble

Description

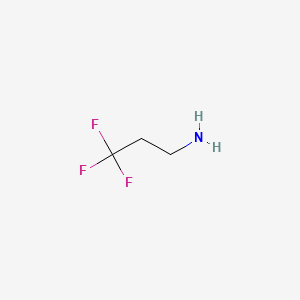

4-(Trifluoromethyl)benzylamine, also known as 4-TFA, is an organic compound with the chemical formula C7H7F3N. It is a colorless liquid that is used in various industrial and scientific applications, such as a reagent in organic synthesis and a catalyst in the production of pharmaceuticals. 4-TFA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a catalyst in the production of polymers and plastics.

Applications De Recherche Scientifique

Chemical Synthesis

4-(Trifluoromethyl)benzylamine has been used in the field of chemical synthesis. For instance, a study by Miura et al. (2013) demonstrated the use of Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, which is beneficial in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura, Feng, Ma, & Yu, 2013). Similarly, a paper by Yan, Feringa, and Barta (2016) discusses the synthesis of benzylamines via iron-catalyzed direct amination of benzyl alcohols, highlighting the role of benzylamines in pharmaceutically active compounds (Yan, Feringa, & Barta, 2016).

Photovoltaic Cell Improvement

Wang et al. (2016) explored benzylamine as a surface passivation molecule to enhance the moisture resistance and electronic properties of perovskites, which resulted in improved efficiency and stability of solar cells based on benzylamine-modified formamidinium lead iodide perovskite films (Wang, Geng, Zhou, Fang, Tong, Loi, Liu, & Zhao, 2016).

Enzyme Inhibition Research

Markwardt, Landmann, and Walsmann (1968) conducted comparative studies on the inhibition of enzymes like trypsin, plasmin, and thrombin by derivatives of benzylamine, revealing the potential of these compounds as enzyme inhibitors (Markwardt, Landmann, & Walsmann, 1968).

Energy Storage Research

Huang et al. (2014) reported the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for LiNi0.5Mn1.5O4 cathodes in high voltage lithium-ion batteries, which significantly improved the cyclic stability and performance of the batteries (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).

Surface Functionalization in Material Science

Amalric et al. (2014) discussed the use of arylazide derivatives, including a molecule coupled to 3,5-bis(trifluoromethyl)benzylamine, for the surface functionalization of chalcogenide glasses. This process has potential applications in developing functional materials (Amalric, Hammaecher, Goormaghtigh, & Marchand‐Brynaert, 2014).

Biosynthesis Pathway Research

Pandey et al. (2021) reported a novel biosynthetic pathway for benzylamine production from cellular phenylpyruvate, which is an intermediate in the synthesis of the high-energy propellant CL-20. This represents an alternative to chemical production methods that generate toxic waste streams (Pandey, Casini, Voigt, & Gordon, 2021).

Safety and Hazards

4-(Trifluoromethyl)benzylamine is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

4-(Trifluoromethyl)benzylamine is an organic intermediate The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . The exact interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s known that it plays a role in the synthesis of certain benzamide derivatives

Result of Action

It is known to be involved in the synthesis of certain benzamide derivatives

Analyse Biochimique

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules in the context of its role as a synthetic intermediate . The nature of these interactions would depend on the specific biochemical context and the other reactants involved.

Cellular Effects

Given its role as a synthetic intermediate, it may influence cell function indirectly through its involvement in the synthesis of other compounds .

Molecular Mechanism

As a synthetic intermediate, its primary role is likely in the formation of other compounds rather than exerting direct effects at the molecular level .

Temporal Effects in Laboratory Settings

Information on the temporal effects of 4-(Trifluoromethyl)benzylamine in laboratory settings is limited. It is known that this compound is stable under normal conditions .

Metabolic Pathways

As a synthetic intermediate, it may be involved in various metabolic pathways depending on the specific compounds it is used to synthesize .

Subcellular Localization

As a synthetic intermediate, its localization would likely depend on the specific biochemical reactions it is involved in .

Propriétés

IUPAC Name |

[4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDBLLIPPDOICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186637 | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3300-51-4 | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3300-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003300514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

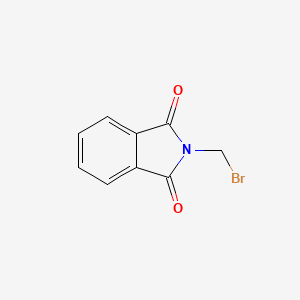

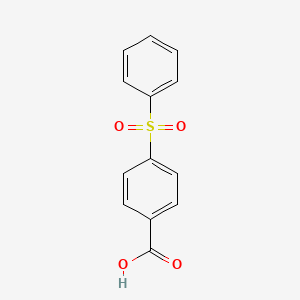

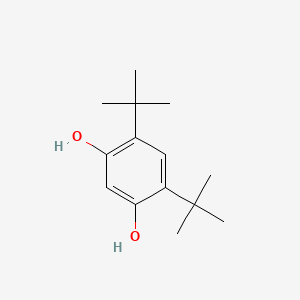

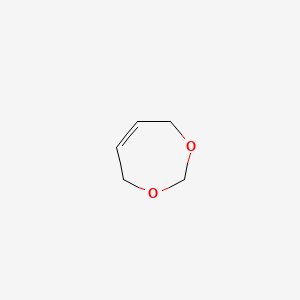

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-(trifluoromethyl)benzylamine be used to modify polymer surfaces?

A1: Yes, research has shown that this compound can be effectively used to modify the surface of polymers. For example, it has been successfully utilized in the chemical derivatization of epoxy-terminated silicon oxide surfaces. [] This process involves the formation of covalent C–N bonds between the amine group of this compound and epoxy groups on the polymer surface, resulting in a surface decorated with secondary amines. [] This modification strategy is particularly interesting for preparing biointerfaces, as it allows for the attachment of biomolecules containing an amino linker, such as carbohydrates. []

Q2: What is the significance of using this compound in surface modifications for biointerfaces?

A2: The use of this compound in surface modifications is particularly relevant for biointerfaces because it serves as a model compound for attaching biomolecules with an amino linker. [] By understanding the reaction mechanism and efficiency of this compound binding to epoxy-modified surfaces, researchers can gain valuable insights into the process of immobilizing larger biomolecules like carbohydrates. [] This approach enables the development of carbohydrate-functionalized biointerfaces, which have numerous applications in biosensing, drug delivery, and tissue engineering. []

Q3: How does this compound contribute to the development of perovskite solar cells?

A3: this compound has shown promise in enhancing the efficiency and stability of quasi-2D perovskite solar cells (PSCs). [] When incorporated into methylammonium lead iodide (MAPbI3) perovskite films, this compound acts as a spacer cation, inducing a spontaneous upper gradient 2D (SUG-2D) structure. [] This structure formation, driven by the hydrophobic nature of this compound, leads to several benefits: * Passivation of trap states: reducing energy loss pathways and improving charge collection. [] * Restrained ion motion: enhancing device stability by mitigating ion migration that can degrade performance over time. [] * Suppressed decomposition: The strong hydrogen bonding interactions (F···HN) between the fluorine atom of this compound and the hydrogen atom of methylamine in the perovskite structure contribute to improved thermal stability. []* Enhanced moisture resistance: The hydrophobic nature of this compound contributes to better moisture stability, which is crucial for real-world applications of PSCs. []

Q4: What are the analytical techniques used to characterize the presence and quantify the amount of this compound in surface modifications?

A4: Several analytical techniques are employed to characterize and quantify this compound in surface modifications. * X-ray photoelectron spectroscopy (XPS): This surface-sensitive technique is crucial for analyzing the elemental composition and chemical states of the modified surfaces. [] By tracking the presence and binding energy of fluorine, which is a constituent element of this compound, researchers can confirm the successful attachment of the molecule to the surface. []* Near-edge X-ray absorption fine structure spectroscopy (NEXAFS): This technique provides complementary information about the chemical bonding environment of elements within the modified layer. [] It helps in identifying specific chemical groups and bonds formed during the derivatization process. []* Water contact angle measurements: This method is used to assess changes in surface hydrophobicity/hydrophilicity upon modification. [] The presence of this compound with its hydrophobic trifluoromethyl group can alter the surface wettability, providing insights into the surface coverage and orientation of the attached molecules. []

Q5: Has this compound been investigated as a substrate for Monoamine oxidase?

A5: Yes, research indicates that this compound (11) can act as a substrate for monoamine oxidase (MAO). [] This characteristic was exploited in developing a new peroxidase-linked spectrophotometric assay for detecting MAO inhibitors. []

Q6: How does the structure of this compound relate to its applications?

A6: The molecular formula of this compound is C₈H₈F₃N and its molecular weight is 181.15 g/mol. The structure of this compound contributes to its diverse applications:* The presence of a reactive amine group (-NH2) allows for the formation of covalent bonds with various functional groups, making it suitable for surface modification strategies, as seen in its reaction with epoxy groups. []* The trifluoromethyl group (-CF3) introduces hydrophobicity to the molecule, influencing its self-assembly behavior and interaction with other molecules. [] This property is beneficial in applications such as the development of perovskite solar cells, where it promotes the formation of desired structures and enhances device stability. []* The aromatic benzene ring provides a scaffold for potential interactions with biological targets, making it a valuable building block in medicinal chemistry. [] This is highlighted by its role as a substrate for monoamine oxidase, an enzyme implicated in various neurological and psychiatric disorders. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1329513.png)